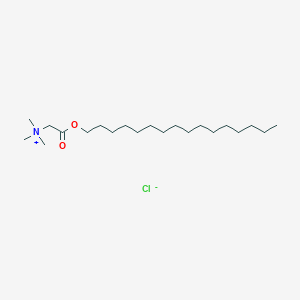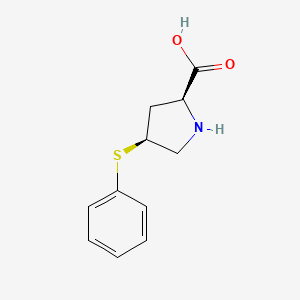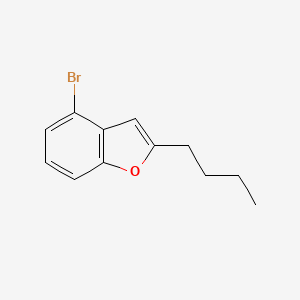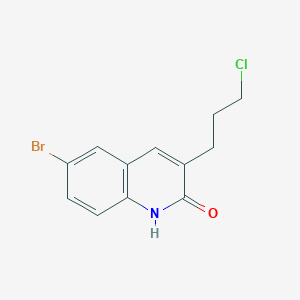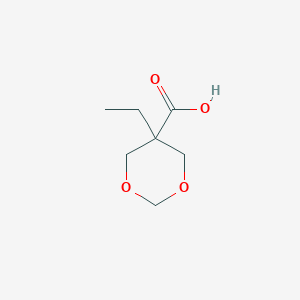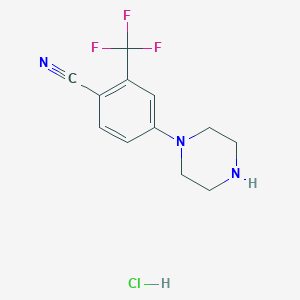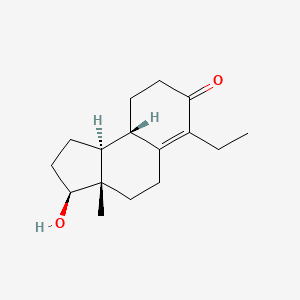
Inocoterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inocoterone, also known by its developmental code name RU-29294, is a steroid-like nonsteroidal antiandrogen (NSAA) that was never marketed . It is primarily known for its potential use in dermatology, particularly for the treatment of acne . This compound acetate, an ester derivative, has shown greater antiandrogen activity and was developed for topical administration .
Preparation Methods
The synthesis of inocoterone involves several steps, starting from steroid precursors. The exact synthetic routes and reaction conditions are not widely documented in public literature. it is known that the acetate ester, this compound acetate, is synthesized by esterification of this compound
Chemical Reactions Analysis
Inocoterone undergoes various chemical reactions typical of steroid-like compounds:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the steroid backbone. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Inocoterone has been primarily researched for its potential use in treating acne due to its antiandrogenic properties . In clinical trials, this compound acetate showed modest but statistically significant efficacy in reducing inflammatory acne lesions Beyond dermatology, there is limited information on other scientific research applications of this compound
Mechanism of Action
Inocoterone exerts its effects by binding to the androgen receptor, thereby inhibiting the action of androgens . This mechanism is similar to other nonsteroidal antiandrogens. This compound acetate, the ester form, is a weak partial agonist of the androgen receptor, which means it can partially activate the receptor while also blocking the action of stronger androgens .
Comparison with Similar Compounds
Inocoterone is similar to other nonsteroidal antiandrogens such as:
- Cioteronel
- Delanterone
- Metogest
- Rosterolone
- Topilutamide
- Topterone What sets this compound apart is its specific structure and the fact that it was developed primarily for topical use in treating acne . While other nonsteroidal antiandrogens have been explored for various medical applications, this compound’s primary focus has been dermatological.
Properties
CAS No. |
83646-97-3 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(3S,3aS,9aS,9bS)-6-ethyl-3-hydroxy-3a-methyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C16H24O2/c1-3-10-11-8-9-16(2)13(5-7-15(16)18)12(11)4-6-14(10)17/h12-13,15,18H,3-9H2,1-2H3/t12-,13+,15+,16+/m1/s1 |
InChI Key |
DOTDLCMVUVGSDP-VRKREXBASA-N |
SMILES |
CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |
Isomeric SMILES |
CCC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3O)C |
Canonical SMILES |
CCC1=C2CCC3(C(C2CCC1=O)CCC3O)C |
Key on ui other cas no. |
83646-97-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


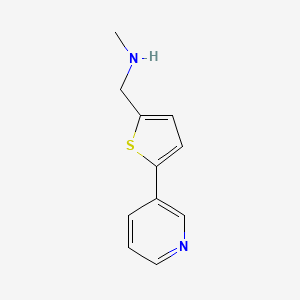

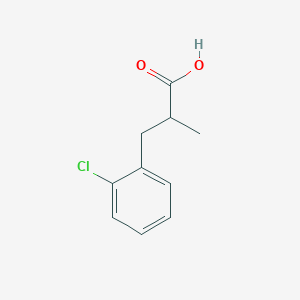


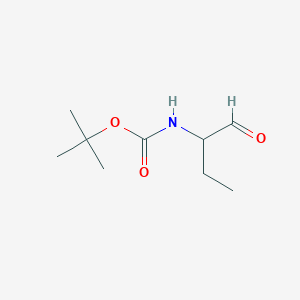
![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)

